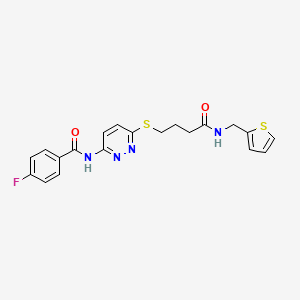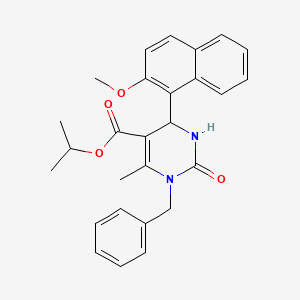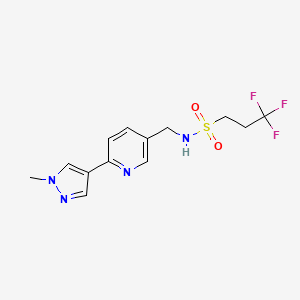![molecular formula C20H19N3O B2859671 N-[(furan-2-yl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine CAS No. 315697-81-5](/img/structure/B2859671.png)
N-[(furan-2-yl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[(furan-2-yl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine” is a compound that contains an indole nucleus . Indole derivatives, such as this compound, have been found in many important synthetic drug molecules and have shown clinical and biological applications . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Structure Analysis
Indole is an important heterocyclic system that provides the skeleton to many bioactive compounds . It contains a benzenoid nucleus and has 10 π-electrons, which makes them aromatic in nature . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Applications De Recherche Scientifique
EGFR Inhibition and Anticancer Activity
The compound has been studied for its potential as an inhibitor of the epidermal growth factor receptor (EGFR), which is a common target in cancer therapy. Derivatives of this compound have shown cytotoxic activities against cancer cell lines expressing high levels of EGFR, such as lung adenocarcinoma, cervical cancer, and colorectal cancer cells. This suggests that Oprea1_734673 derivatives could be developed as anticancer agents .
Antiviral Properties
Indole derivatives, which include the core structure of Oprea1_734673, have demonstrated antiviral activities. Specifically, they have been found to inhibit influenza A and Coxsackie B4 virus. This indicates that Oprea1_734673 could be a candidate for further research into antiviral drugs .
Antimicrobial Effects
Research has indicated that compounds similar to Oprea1_734673 can inhibit the growth of yeast-like fungi, such as Candida albicans. This antifungal activity suggests potential applications in developing treatments for fungal infections .
Enzyme Inhibition
Indole derivatives have been evaluated as inhibitors of enzymes like aldose reductase (ALR2) and aldehyde reductase (ALR1). These enzymes are involved in diabetic complications, indicating that Oprea1_734673 could be explored for its therapeutic potential in diabetes management .
Biological Potential in Various Therapeutic Areas
The indole moiety, a part of the Oprea1_734673 structure, is associated with a wide range of biological activities. It has been implicated in anti-inflammatory, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This broad spectrum of potential therapeutic applications makes Oprea1_734673 a valuable compound for further pharmacological research .
Chemical Research and Drug Development
The structural complexity and biological relevance of Oprea1_734673 make it an interesting subject for chemical research. Its indole core is a common feature in many synthetic drug molecules, providing a platform for the development of new drugs with high affinity to multiple receptors. The compound’s versatility could lead to the discovery of novel therapeutic agents .
Orientations Futures
Indole derivatives have an immeasurable potential to be explored for newer therapeutic possibilities . The addition of the indole nucleus to medicinal compounds has made it an important heterocyclic compound having broad-spectrum biological activities . Therefore, the future direction could involve synthesizing a variety of indole derivatives and screening their different pharmacological activities .
Propriétés
IUPAC Name |
N-[furan-2-yl-(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O/c1-13-9-10-21-18(12-13)23-20(17-8-5-11-24-17)19-14(2)22-16-7-4-3-6-15(16)19/h3-12,20,22H,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGGMAVCKNYMNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(C2=CC=CO2)C3=C(NC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(furan-2-yl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-N-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]propanamide](/img/structure/B2859590.png)


![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2859597.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2859598.png)
![2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2859601.png)
![[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2859602.png)
![Ethyl 3-[(1,3-benzodioxol-5-ylamino)sulfonyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2859606.png)



![N-{3-[(cyanomethyl)(cyclopropyl)carbamoyl]phenyl}-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B2859611.png)